molecular formula C9H3BrF6O2 B8139615 1-(2-Bromo-6-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone

1-(2-Bromo-6-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B8139615
M. Wt: 337.01 g/mol
InChI Key: OEHISGYDAQDZDP-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by the presence of bromine, trifluoromethoxy, and trifluoroethanone groups

Preparation Methods

The synthesis of 1-(2-Bromo-6-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-(trifluoromethoxy)benzene and trifluoroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(2-Bromo-6-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include organolithium compounds, Grignard reagents, and transition metal catalysts. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Scientific Research Applications

1-(2-Bromo-6-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: In industrial applications, the compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

1-(2-Bromo-6-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-bromo-6-(trifluoromethoxy)phenylboronic acid and 1-(2-bromo-6-(trifluoromethoxy)phenyl)-2-fluoroethanone share structural similarities.

    Uniqueness: The presence of the trifluoroethanone group in this compound imparts unique chemical properties, making it distinct from other related compounds.

Properties

IUPAC Name

1-[2-bromo-6-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6O2/c10-4-2-1-3-5(18-9(14,15)16)6(4)7(17)8(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHISGYDAQDZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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